N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorophenyl group, a methylpiperazine moiety, and a nitrobenzamide structure. Compounds of this nature are often studied for their potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide typically involves multiple steps, including the formation of intermediates and their subsequent reactions. A common synthetic route may involve:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Methylpiperazine Intermediate: This step involves the alkylation of piperazine with a methyl group.
Coupling of Intermediates: The fluorophenyl and methylpiperazine intermediates are coupled through a nucleophilic substitution reaction.
Formation of the Nitrobenzamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and nitrobenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels that the compound can bind to and modulate their activity.
Pathways: Cellular signaling pathways that are affected by the compound’s interaction with its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide: Similar structure with a chlorine atom instead of a fluorine atom.
N-(2-(4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)ethyl)-4-nitrobenzamide: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide is unique due to the specific combination of its functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-23-10-12-24(13-11-23)19(15-2-6-17(21)7-3-15)14-22-20(26)16-4-8-18(9-5-16)25(27)28/h2-9,19H,10-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAPKKQFOVCQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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